molecular formula C26H27ClN4O4 B15025507 (2E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-[3-(propan-2-yloxy)propyl]prop-2-enamide

(2E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-[3-(propan-2-yloxy)propyl]prop-2-enamide

Cat. No.: B15025507
M. Wt: 495.0 g/mol
InChI Key: CHFVLZWZHCRESA-XMHGGMMESA-N
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Description

The compound (2E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-[3-(propan-2-yloxy)propyl]prop-2-enamide is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyrido[1,2-a]pyrimidin core, a phenoxy group, and a cyano group, making it an interesting subject for research in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-[3-(propan-2-yloxy)propyl]prop-2-enamide typically involves multiple steps, starting with the preparation of the pyrido[1,2-a]pyrimidin core. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The phenoxy group is introduced via a nucleophilic substitution reaction, while the cyano group is added through a cyanation reaction. The final step involves the formation of the enamide linkage under specific conditions to ensure the desired (2E) configuration.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-[3-(propan-2-yloxy)propyl]prop-2-enamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyano group to an amine.

    Substitution: The phenoxy and cyano groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

**(2E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl

Properties

Molecular Formula

C26H27ClN4O4

Molecular Weight

495.0 g/mol

IUPAC Name

(E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(3-propan-2-yloxypropyl)prop-2-enamide

InChI

InChI=1S/C26H27ClN4O4/c1-16(2)34-12-6-10-29-24(32)19(15-28)14-21-25(35-20-8-9-22(27)18(4)13-20)30-23-17(3)7-5-11-31(23)26(21)33/h5,7-9,11,13-14,16H,6,10,12H2,1-4H3,(H,29,32)/b19-14+

InChI Key

CHFVLZWZHCRESA-XMHGGMMESA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C(=O)NCCCOC(C)C)OC3=CC(=C(C=C3)Cl)C

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C(=O)NCCCOC(C)C)OC3=CC(=C(C=C3)Cl)C

Origin of Product

United States

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